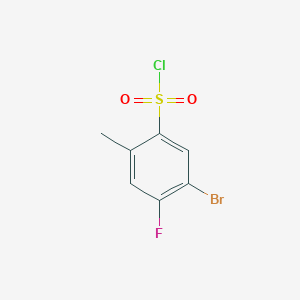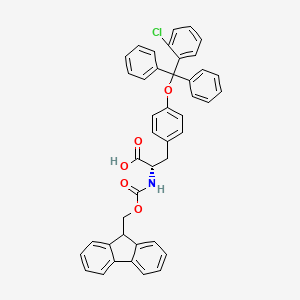![molecular formula C7H5FN2 B1443317 7-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190321-01-7](/img/structure/B1443317.png)
7-fluoro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
Synthesis Analysis
Several synthetic methods have been reported for the preparation of 7-fluoro-1H-pyrrolo[2,3-c]pyridine. One notable approach involves the remodeling of 3-formyl (aza)indoles/benzofurans, leading to the formation of 2-alkyl/aryl 3-electron-withdrawing groups (such as esters, sulfones, and phosphonates) and 5-aminoaryl/phenol pyridines. This methodology allows for the selective introduction of multiple functional groups onto the pyridine scaffold .
Molecular Structure Analysis
The molecular formula of 7-fluoro-1H-pyrrolo[2,3-c]pyridine is C₇H₆N₂ , with a molecular weight of approximately 118.14 g/mol . Its structure consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, with the fluorine atom attached at the 7-position.
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis Methodologies
- Concise Synthesis Techniques: Innovative synthetic routes have been developed for the preparation of fluoro-substituted pyrrolopyridines, exemplified by the concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine via regioselective fluorination methods (Thibault et al., 2003). Such methodologies are critical for constructing complex molecules with high precision.
Pharmaceutical Intermediate Development
- Key Pharmaceutical Intermediates: The synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid showcases the application of pyrrolopyridine derivatives as intermediates in pharmaceutical development (Wang et al., 2006). This compound serves as a critical intermediate for various therapeutic agents.
Drug Discovery and Molecular Docking Studies
- c-Met Kinase Inhibitors: Docking and QSAR studies on fluoro-substituted pyrrolopyridine derivatives have identified them as potent inhibitors of c-Met kinase, a therapeutic target for cancer (Caballero et al., 2011). These studies highlight the role of pyrrolopyridines in designing new anticancer drugs.
Fluorescent Chemosensor Development
- Iron Ion Sensitivity in Biological Systems: Pyrrolopyridine-based fluorophores have been synthesized for high selectivity towards Fe3+/Fe2+ cations, demonstrating their utility as fluorescent chemosensors in biological applications (Maity et al., 2018). This application is particularly relevant for detecting and imaging metal ions in living cells.
Potential Therapeutic Targets and Disease Treatment
- Antitumor Activity in Mesothelioma: Nortopsentin analogues, including pyrrolopyridine derivatives, have shown promising antitumor activity in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer. These compounds inhibit cyclin-dependent kinase 1, demonstrating the therapeutic potential of pyrrolopyridine derivatives in cancer treatment (Carbone et al., 2013).
properties
IUPAC Name |
7-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDQPDBJDHUSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)
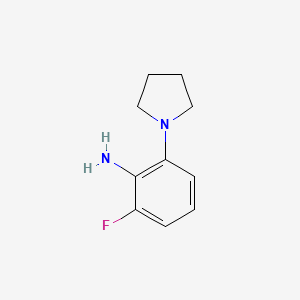
![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)
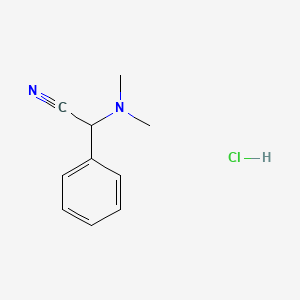
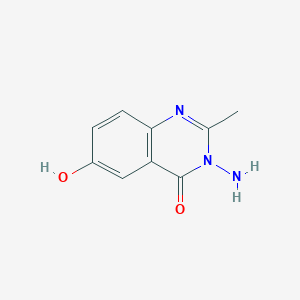
![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)
![5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1443246.png)
![2-[3-(3-Phenylpropoxy)phenyl]acetonitrile](/img/structure/B1443248.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1443249.png)

